molecular formula C15H20BrN3O2 B12229198 4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12229198
M. Wt: 354.24 g/mol
InChI Key: CKCWKCSMZARNBK-UHFFFAOYSA-N
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Description

4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions including piperidine ring formation and subsequent coupling with morpholine under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the bromopyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine and morpholine rings can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridin-2-yl)morpholine
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol

Uniqueness

4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and morpholine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H20BrN3O2/c16-13-3-4-14(17-10-13)19-5-1-2-12(11-19)15(20)18-6-8-21-9-7-18/h3-4,10,12H,1-2,5-9,11H2

InChI Key

CKCWKCSMZARNBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)N3CCOCC3

Origin of Product

United States

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